molecular formula C27H23N3O2S B2647676 N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-2-(naphthalen-1-yl)-N-(pyridin-3-ylmethyl)acetamide CAS No. 922806-37-9

N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-2-(naphthalen-1-yl)-N-(pyridin-3-ylmethyl)acetamide

Cat. No.: B2647676
CAS No.: 922806-37-9
M. Wt: 453.56
InChI Key: VWQAEPGCUCUJED-UHFFFAOYSA-N
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Description

N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-2-(naphthalen-1-yl)-N-(pyridin-3-ylmethyl)acetamide is a useful research compound. Its molecular formula is C27H23N3O2S and its molecular weight is 453.56. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications

Synthesis and Characterization

Research on related heterocyclic compounds, such as 1,3,4-oxadiazole and pyrazole derivatives, highlights the significance of these structures in scientific investigations. These compounds have been synthesized and characterized for their pharmacological potentials, including toxicity assessment, tumor inhibition, and antioxidant activities. For instance, specific compounds demonstrated moderate inhibitory effects across various assays, indicating their utility in exploring the structural activity relationships of similar chemical entities (M. Faheem, 2018). The synthesis routes often involve intricate reactions, providing valuable insights into the chemistry of related compounds and their potential modifications for enhanced biological activity.

Biological Evaluation

The biological evaluation of related compounds has shown promising results in various fields, including anticancer, anti-inflammatory, and analgesic activities. Certain N-aryl hydrazones and their thiazolidinone derivatives have been prepared and tested for their antioxidant, anti-inflammatory, and analgesic activities, demonstrating the therapeutic potentials of structurally similar compounds (Chidananda Nandagokula et al., 2012). These studies are crucial for understanding the pharmacological relevance of the chemical features present in the compound of interest, enabling the design of more effective and safer drugs.

Pharmacological Potential

Investigations into the pharmacological potential of similar compounds have revealed their capabilities in inhibiting tumor growth, suggesting a pathway to new cancer therapeutics. For example, selenylated imidazo[1,2-a]pyridines were designed with promising activity against breast cancer cells, underscoring the importance of such compounds in developing novel chemotherapy agents (G. Almeida et al., 2018). This research illustrates the potential application of the compound for cancer treatment, highlighting the need for further study to fully realize its capabilities.

Properties

IUPAC Name

N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-2-naphthalen-1-yl-N-(pyridin-3-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23N3O2S/c1-18-12-13-23(32-2)25-26(18)33-27(29-25)30(17-19-7-6-14-28-16-19)24(31)15-21-10-5-9-20-8-3-4-11-22(20)21/h3-14,16H,15,17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWQAEPGCUCUJED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)OC)N=C(S2)N(CC3=CN=CC=C3)C(=O)CC4=CC=CC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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